molecular formula C11H17NS B14115992 N-Methyl-1-(2-thienyl)cyclohexanamine CAS No. 139401-07-3

N-Methyl-1-(2-thienyl)cyclohexanamine

Cat. No.: B14115992
CAS No.: 139401-07-3
M. Wt: 195.33 g/mol
InChI Key: ONFXZSPICVDPJN-UHFFFAOYSA-N
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Description

N-Methyl-1-(2-thienyl)cyclohexanamine is an organic compound with the molecular formula C11H17NS. It is a yellow to pale yellow oil with a boiling point of approximately 288.9°C . This compound is part of the cyclohexanamine family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-1-(2-thienyl)cyclohexanamine can be synthesized through several methods. One common approach involves the alkylation of cyclohexylamine with 2-thienylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of aniline derivatives using cobalt or nickel-based catalysts. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1-(2-thienyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the thienyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions often occur in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Secondary amines

    Substitution: Various substituted cyclohexanamines

Scientific Research Applications

N-Methyl-1-(2-thienyl)cyclohexanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-1-(2-thienyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-1-(2-thienyl)cyclohexanamine is unique due to the presence of the thienyl group, which imparts distinct chemical and biological properties.

Properties

CAS No.

139401-07-3

Molecular Formula

C11H17NS

Molecular Weight

195.33 g/mol

IUPAC Name

N-methyl-1-thiophen-2-ylcyclohexan-1-amine

InChI

InChI=1S/C11H17NS/c1-12-11(7-3-2-4-8-11)10-6-5-9-13-10/h5-6,9,12H,2-4,7-8H2,1H3

InChI Key

ONFXZSPICVDPJN-UHFFFAOYSA-N

Canonical SMILES

CNC1(CCCCC1)C2=CC=CS2

Origin of Product

United States

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